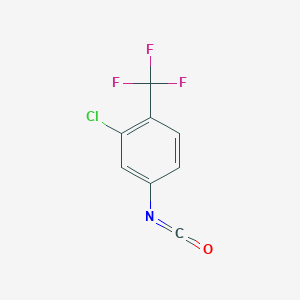
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF3NO. It is a derivative of phenyl isocyanate, characterized by the presence of a chloro and trifluoromethyl group on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields .
準備方法
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-trifluoromethylaniline with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. Industrial production methods often involve the use of triphosgene as a safer alternative to phosgene .
化学反応の分析
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can react with water to form amines and carbon dioxide.
Polymerization: When reacted with diols or polyols, it forms polyurethanes.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are ureas, carbamates, and polyurethanes .
科学的研究の応用
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds, including thioureas and oxazolidinones.
Biology: It is utilized in the development of biochemical assays and as a reagent in protein modification.
Industry: It is used in the production of specialty chemicals and materials, including polyurethanes.
作用機序
The mechanism of action of 2-chloro-4-isocyanato-1-(trifluoromethyl)benzene involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity allows it to form stable urea and carbamate linkages, which are essential in various chemical and biological processes .
類似化合物との比較
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
4-Chloro-3-trifluoromethylphenyl isothiocyanate: Similar structure but contains an isothiocyanate group instead of an isocyanate group.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains two trifluoromethyl groups on the benzene ring.
4-Chlorophenyl isocyanate: Contains a chloro group but lacks the trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of chloro and trifluoromethyl groups, which imparts distinct chemical properties and reactivity .
特性
分子式 |
C8H3ClF3NO |
|---|---|
分子量 |
221.56 g/mol |
IUPAC名 |
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-3-5(13-4-14)1-2-6(7)8(10,11)12/h1-3H |
InChIキー |
HCWZJEXQULSHSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N=C=O)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



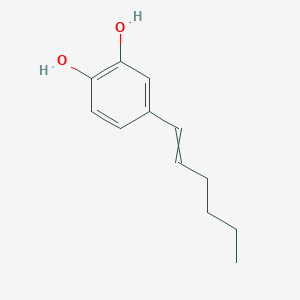
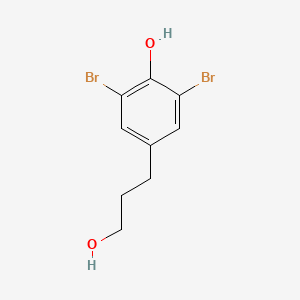

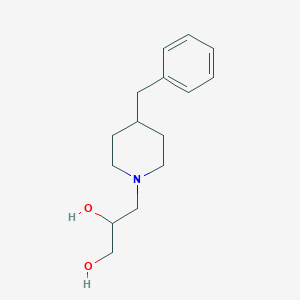
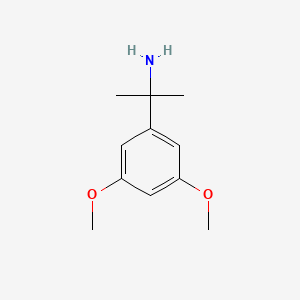
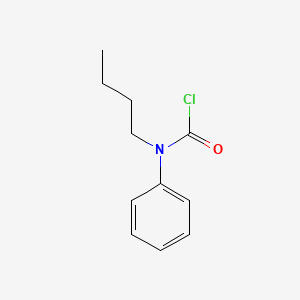
![9,10-Anthracenedione, 1,4-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B8594501.png)
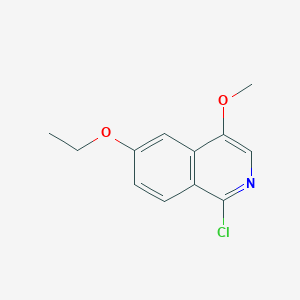
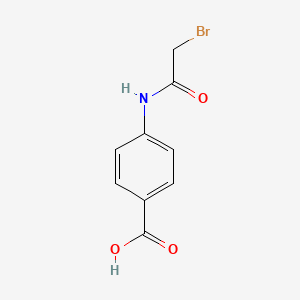
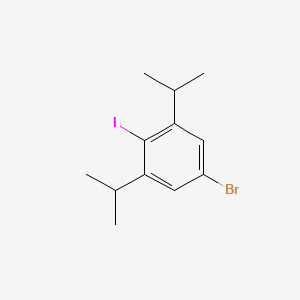
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]-4-nitropyridine](/img/structure/B8594518.png)
![2-Chloro-4-iodo-3-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8594523.png)
![2-(Furan-3-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B8594535.png)
